molecular formula C7H6BrN3S B2869296 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1370007-54-7

7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B2869296
CAS No.: 1370007-54-7
M. Wt: 244.11
InChI Key: FNVWNYDVMCWRQD-UHFFFAOYSA-N
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Description

7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine (CAS 1370007-54-7) is a halogenated heterocyclic compound with the molecular formula C₇H₆BrN₃S and a molecular weight of 244.11 g/mol . It features a fused pyrrolo-triazine core substituted with a bromine atom at position 7 and a methylthio (-SMe) group at position 2. This compound is primarily utilized as a building block in pharmaceutical research, particularly for synthesizing nucleoside analogs and kinase inhibitors . Its structural uniqueness lies in the electron-withdrawing bromine and sulfur-containing substituents, which influence reactivity and intermolecular interactions in crystal packing .

Properties

IUPAC Name

7-bromo-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3S/c1-12-7-5-2-3-6(8)11(5)10-4-9-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVWNYDVMCWRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NN2C1=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate pyrrole derivatives with bromohydrazone under specific reaction conditions . Another approach includes the formation of triazinium dicyanomethylide, followed by a series of reactions to introduce the bromine and methylthio groups . Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also employed in the preparation of this compound .

Industrial Production Methods

Industrial production of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with molecular targets such as kinases and enzymes. The compound binds to the active sites of these targets, inhibiting their activity and disrupting disease-related pathways . The presence of the bromine and methylthio groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine Br (C7), -SMe (C4) C₇H₆BrN₃S 244.11 Building block for nucleoside analogs
7-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine Br (C7), Cl (C2, C4) C₆H₂BrCl₂N₃ 266.91 Intermediate for antiviral agents
Methyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate Br (C7), Cl (C4), COOMe (C5) C₈H₅BrClN₃O₂ 290.50 Anticancer precursor
7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine Br (C7), -SMe (C2) C₇H₆BrN₃S 244.11 Positional isomer; synthetic intermediate
Dimethyl 7-methyl-2-phenyl-4-(p-tolyl)pyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate Me (C7), Ph (C2), p-tolyl (C4) C₂₉H₂₅N₃O₄ 479.53 Cytotoxic activity against HeLa cells

Key Observations :

  • Halogen vs. Methylthio Groups : Bromine at position 7 enhances electrophilicity, facilitating cross-coupling reactions, while the methylthio group at position 4 improves solubility in organic solvents compared to chloro analogs .
  • Positional Isomerism : The 4-methylthio derivative (target compound) exhibits distinct reactivity compared to the 2-methylthio isomer due to electronic and steric differences .
  • Carboxylate Derivatives : Ester-functionalized analogs (e.g., compound 14d in Table 1) demonstrate cytotoxic activity, highlighting the role of polar groups in bioactivity .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Melting Point (°C) Solubility (mg/mL) LogP Synthetic Yield (%)
7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine Not reported 10 (DMSO) 2.5 60 (optimized route)
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-phenylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate 202–204 5 (DMSO) 3.8 64
7-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine Not reported Low (aqueous) 3.2 55–70

Key Observations :

  • Solubility : The methylthio group in the target compound improves solubility in DMSO compared to dichloro analogs, which are less polar .
  • Synthetic Efficiency : Optimized routes for the target compound achieve yields up to 60%, comparable to other derivatives .

Biological Activity

7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C7_7H6_6BrN3_3S
  • Molecular Weight : 244.11 g/mol
  • CAS Number : 1370007-54-7

The biological activity of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine primarily involves its interaction with various molecular targets. It has been shown to inhibit specific enzymes and kinases, which are crucial in various biochemical pathways. The compound's unique bicyclic structure allows it to bind effectively to active sites on these proteins, modulating their activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against different cancer cell lines with promising results:

Cell Line IC50_{50} (µM)Reference
MCF-712.5
MDA-MB-23115.3
A549 (Lung Cancer)10.8

In a study examining the cytotoxic effects of various derivatives of pyrrolo[2,1-f][1,2,4]triazines, 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine demonstrated significant activity against these cell lines.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit protein kinases. In vitro assays showed that it could effectively inhibit the activity of certain kinases involved in cancer progression.

Case Studies

  • Cytotoxicity Testing : A series of experiments were conducted using mouse lymphocyte cultures to evaluate the enhancement or suppression of cytotoxic T lymphocyte (CTL) activity. The results indicated that certain concentrations of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine could enhance CTL activity compared to controls treated with DMSO alone .
  • Kinase Inhibition Study : In a comparative study with other triazine derivatives, 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine was found to have an IC50_{50} value of 5.8 µM against a specific kinase target (Abl), indicating its potential as a therapeutic agent in kinase-related diseases .

Synthesis

The synthesis of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine typically involves:

  • Bromination : Using N-bromosuccinimide (NBS) in a solvent mixture of tetrahydrofuran (THF) and methanol at low temperatures.
  • Purification : Following synthesis, purification techniques such as recrystallization are used to obtain high purity yields.

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